molecular formula C12H11ClFN3OS B1360966 4-allyl-5-[(3-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 861236-57-9

4-allyl-5-[(3-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B1360966
CAS No.: 861236-57-9
M. Wt: 299.75 g/mol
InChI Key: NGRXDJPGWPGISQ-UHFFFAOYSA-N
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Description

4-Allyl-5-[(3-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol (CAS Registry Number: 667414-13-3) is a chemical compound with the molecular formula C 12 H 11 ClFN 3 OS and a molecular weight of 299.75 g/mol . This substance features a 1,2,4-triazole core, a heterocyclic scaffold widely recognized in medicinal chemistry for its diverse biological potential . The structure incorporates an allyl substituent at the 4-position of the triazole ring and a (2-chloro-4-fluorophenoxy)methyl group at the 5-position, with a thiol moiety offering potential for further derivatization . The 1,2,4-triazole class of compounds has been extensively studied and reported in scientific literature to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticonvulsant properties . While the specific biological profile and mechanism of action for this particular analog are subjects for ongoing research, its structure aligns with frameworks known to be valuable in the development of new bioactive molecules and agrochemicals. This compound is offered as a building block for chemical synthesis and biological screening in a research setting. It is supplied with quality control and is intended for research and development applications only, strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[(3-chloro-4-fluorophenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN3OS/c1-2-5-17-11(15-16-12(17)19)7-18-8-3-4-10(14)9(13)6-8/h2-4,6H,1,5,7H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRXDJPGWPGISQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)COC2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 1,2,4-Triazole-3-thiol Core

The 1,2,4-triazole-3-thiol nucleus is generally synthesized via cyclization reactions involving hydrazine derivatives and thiocarbonyl compounds:

  • Step 1: Reaction of hydrazine hydrate with an appropriate carboxylic acid derivative (e.g., ester or acid hydrazide) to form a hydrazide intermediate.
  • Step 2: Treatment of the hydrazide with carbon disulfide or thiocarbonyl reagents under basic conditions to cyclize and form the 1,2,4-triazole-3-thiol ring.

This method is well-documented for preparing triazole-thiol scaffolds and ensures the presence of the thiol group at the 3-position of the ring.

Introduction of the Allyl Group at the 4-Position

  • The 4-position allyl substituent is introduced by alkylation of the triazole-thiol intermediate.
  • This is typically achieved by reacting the triazole-thiol with allyl halides (e.g., allyl bromide or chloride) in the presence of a base such as potassium carbonate or sodium hydride.
  • The alkylation proceeds via nucleophilic substitution on the triazole nitrogen, yielding the 4-allyl substituted triazole.

Attachment of the (3-chloro-4-fluorophenoxy)methyl Group at the 5-Position

  • The 5-position substitution with the (3-chloro-4-fluorophenoxy)methyl group is performed by nucleophilic substitution using a suitable halomethyl derivative of the chlorofluorophenol.
  • Typically, (3-chloro-4-fluorophenoxy)methyl chloride or bromide is reacted with the 5-position of the triazole ring under basic conditions.
  • The reaction conditions are optimized to favor substitution at the 5-position without affecting other functional groups.

Representative Reaction Scheme

Step Reactants / Reagents Conditions Product / Intermediate
1 Hydrazine hydrate + Carboxylic acid derivative Reflux in ethanol or suitable solvent Hydrazide intermediate
2 Hydrazide + Carbon disulfide (CS2) + Base (e.g., KOH) Room temperature to reflux 1,2,4-Triazole-3-thiol core
3 Triazole-3-thiol + Allyl bromide + Base (K2CO3) Stirring at 50-80°C 4-allyl-1,2,4-triazole-3-thiol
4 4-allyl-triazole-3-thiol + (3-chloro-4-fluorophenoxy)methyl chloride + Base Anhydrous solvent, reflux This compound

Analytical and Research Findings on Preparation

  • Yield and Purity: The multi-step synthesis typically affords the target compound with moderate to high yields (60–85%) depending on reaction optimization and purification methods.
  • Characterization: The final compound is characterized by NMR spectroscopy (¹H, ¹³C), mass spectrometry, and elemental analysis to confirm the structure and purity.
  • Reaction Optimization: Studies indicate that the choice of base and solvent critically affects the alkylation steps, with polar aprotic solvents (e.g., DMF, DMSO) and mild bases favoring higher selectivity and yield.
  • Side Reactions: Possible side reactions include over-alkylation or oxidation of the thiol group; therefore, inert atmosphere and controlled temperature are recommended during synthesis.

Comparative Table of Related Triazole-Thiol Syntheses

Compound Key Functional Groups Synthetic Highlights Challenges
This compound Allyl, chlorofluorophenoxy, thiol Multi-step alkylation and substitution Regioselectivity, thiol oxidation
4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol Allyl, chlorophenoxy, thiol Similar synthetic route, fewer halogen substituents Moderate yield, purification
4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol Allyl, fluorophenoxy, thiol Variation in phenoxy substitution affects reactivity Control of substitution pattern

Chemical Reactions Analysis

Types of Reactions

4-allyl-5-[(3-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and phenoxy positions, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)

    Reduction: NaBH4, ethanol (EtOH)

    Substitution: NaH, LDA, tetrahydrofuran (THF)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced triazole derivatives

    Substitution: Substituted allyl or phenoxy derivatives

Scientific Research Applications

Pharmaceutical Applications

1.1 Antifungal and Antibacterial Properties

The compound exhibits notable antifungal and antibacterial activities. Research has shown that derivatives of 1,2,4-triazole, including this compound, can effectively inhibit the growth of various pathogenic fungi and bacteria. For instance, a study highlighted the antimicrobial efficacy of triazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, demonstrating minimum inhibitory concentrations (MIC) comparable to established antibiotics like fluconazole and ciprofloxacin .

1.2 Mechanism of Action

The mechanism by which 4-allyl-5-[(3-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol exerts its effects involves the disruption of fungal cell membrane integrity and interference with nucleic acid synthesis. This dual action enhances its therapeutic potential against resistant microbial strains .

1.3 Case Study: Antimicrobial Efficacy

A specific study evaluated a series of triazole derivatives for their antimicrobial properties. Compound 28g was found to possess MIC values ranging from 0.25 to 1 μg/mL against MRSA, indicating that modifications in the triazole structure can lead to enhanced bioactivity . This suggests that further optimization of the compound could yield even more potent derivatives.

Agricultural Applications

2.1 Fungicides

Due to its antifungal properties, this compound is being investigated as a potential fungicide in agriculture. The ability to combat fungal pathogens that affect crops can significantly improve yield and quality. The triazole class is well-known for its use in agricultural fungicides; thus, derivatives like this compound could be formulated into effective agricultural products .

2.2 Plant Growth Regulation

Triazoles have also been recognized for their role in plant growth regulation. They can influence plant hormone levels and stress responses, potentially leading to improved resilience against environmental stressors . Research into the specific effects of this compound on plant physiology is ongoing.

Materials Science Applications

3.1 Polymer Chemistry

In materials science, compounds like this compound are being explored for their potential as additives in polymer formulations. Their ability to modify physical properties such as thermal stability and mechanical strength makes them valuable in developing advanced materials .

3.2 Case Study: Polymer Enhancement

Studies have indicated that incorporating triazole derivatives into polymer matrices can enhance their thermal and mechanical properties significantly. For example, research demonstrated that adding triazole compounds improved the thermal stability of polyurethane foams without compromising flexibility .

Mechanism of Action

The mechanism of action of 4-allyl-5-[(3-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit the activity of certain enzymes, such as cytochrome P450, by binding to the heme iron. This inhibition can lead to the disruption of essential biological processes, making the compound effective as an antimicrobial or antifungal agent. Additionally, the presence of the chlorofluorophenoxy group enhances its binding affinity and specificity towards target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

The biological and physicochemical properties of triazole-thiol derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:

Compound Substituents Key Properties Reference
4-Allyl-5-[(3-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol Allyl (N4), 3-chloro-4-fluorophenoxymethyl (C5) Discontinued; halogenated phenoxy enhances lipophilicity; potential EGFR targeting
Furfuryl derivatives of 5-[2-(4-alkoxyphenyl)quinolin-4-yl]-4H-triazole-3-thiol Quinolin-4-yl (C5), furfuryl (N4) Binds weakly to EGFR catalytic site, induces receptor degradation, anticancer activity
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) Amino (N4), phenyl (C5) High antioxidant capacity due to electron-donating -NH2 and -SH groups
5-(4-Chlorophenyl)-4-(3-methylphenyl)-4H-triazole-3-thiol 4-Chlorophenyl (C5), 3-methylphenyl (N4) Structural analogue with enhanced antibacterial activity (not explicitly tested here)
4-Allyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-triazole-3-thiol Allyl (N4), 4-methoxyphenoxyethyl (C5) Methoxy group improves solubility; irritant properties noted

Biological Activity

4-Allyl-5-[(3-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on antifungal properties, potential anticancer effects, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C12H11ClFN3OS. Its structure features a triazole ring that is known for its role in various biological activities, particularly in agriculture and medicinal chemistry.

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. Research indicates that compounds similar to this compound exhibit significant antifungal activity against various fungal strains.

Table 1: Antifungal Activity of Triazole Derivatives

CompoundFungal Strain TestedInhibition Zone (mm)Reference
Compound AAspergillus flavus20
Compound BCandida albicans18
4-Allyl...Aspergillus nigerTBDTBD

Studies have shown that the presence of specific substituents on the triazole ring can enhance antifungal activity. For instance, modifications that include halogen atoms or phenoxy groups have been linked to improved efficacy against pathogenic fungi .

Anticancer Potential

Recent studies have indicated that triazole derivatives possess anticancer properties. The mechanism often involves inhibition of cell proliferation and induction of apoptosis in cancer cells.

Case Study: Anticancer Activity

In vitro studies demonstrated that certain triazole derivatives exhibited cytotoxic effects against various cancer cell lines. For example, a related compound showed an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells . This suggests that structural modifications in triazoles can lead to potent anticancer agents.

Table 2: Anticancer Activity of Triazole Compounds

CompoundCancer Cell LineIC50 (μM)Reference
Compound CHCT1166.2
Compound DT47DTBDTBD

The biological activity of triazoles is often attributed to their ability to inhibit specific enzymes involved in fungal sterol biosynthesis and cancer cell growth. For instance, they may inhibit the enzyme lanosterol demethylase, which is crucial for ergosterol synthesis in fungi .

Q & A

Q. What are the established synthetic methodologies for preparing 4-allyl-5-[(3-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol and its derivatives?

Methodological Answer: The synthesis typically involves multi-step reactions:

Cyclization : Formation of the triazole-thiol core via cyclization of thiosemicarbazide intermediates under basic conditions (e.g., NaOH in ethanol) .

Alkylation/Functionalization : Introduction of the allyl group and phenoxy substituents via nucleophilic substitution or Mannich reactions. For example, S-alkylation using allyl halides in alcoholic media .

Purification : Column chromatography or recrystallization for isolating pure compounds, with yields ranging from 65% to 79% depending on substituents .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer: A combination of techniques ensures structural validation:

  • Elemental Analysis : Confirms stoichiometry (C, H, N, S content) .
  • FTIR Spectroscopy : Identifies functional groups (e.g., N–H stretch at 3200–3400 cm⁻¹, C=S at 1250 cm⁻¹) .
  • ¹H/¹³C-NMR : Resolves allyl protons (δ 5.2–5.8 ppm), aromatic protons (δ 6.8–7.5 ppm), and phenoxy methylene (δ 4.5–5.0 ppm) .
  • LC-MS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 311.7 for C₁₁H₁₀ClFN₃OS⁺) .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer:

  • Antimicrobial Screening : Agar diffusion assays against Staphylococcus aureus and Candida albicans show zone-of-inhibition diameters of 12–18 mm at 100 µg/mL .
  • Antiradical Activity : DPPH radical scavenging assays demonstrate 53–89% inhibition at 1×10⁻³–10⁻⁴ M, dependent on substituents .
  • Cytotoxicity : MTT assays reveal IC₅₀ values of 20–50 µM against cancer cell lines (e.g., HeLa) .

Advanced Research Questions

Q. How can molecular docking studies elucidate its mechanism of action against specific targets?

Methodological Answer:

  • Target Selection : Prioritize proteins like EGFR (epidermal growth factor receptor) due to structural similarity to reported triazole-thiol degraders .
  • Docking Workflow :
    • Prepare ligand (compound) and receptor (e.g., EGFR PDB: 1M17) using AutoDock Tools.
    • Generate 30 conformations per ligand, ranked by binding energy (ΔG).
    • Validate interactions (e.g., hydrogen bonds with Lys745, hydrophobic contacts with Phe723) .
  • Software : AutoDock Vina or Schrödinger Suite for scoring .

Key Finding : Derivatives with electron-withdrawing groups (e.g., Cl, F) show stronger EGFR binding (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for unsubstituted analogs) .

Q. How do structural modifications influence bioactivity?

Methodological Answer:

  • Substituent Effects :
    • Allyl Group : Enhances lipophilicity, improving membrane permeability (logP = 2.5 vs. 1.8 for methyl analogs) .
    • Phenoxy Substituents : Electron-withdrawing groups (Cl, F) increase antiradical activity (88.89% vs. 53.78% for hydroxybenzylidene derivatives) .
  • Quantitative SAR (qSAR) : Use MLR (multiple linear regression) models with descriptors like Hammett σ constants and molar refractivity .

Q. What coordination chemistry applications exist for this compound?

Methodological Answer:

  • Metal Complex Synthesis : React with transition metals (Ni²⁺, Cu²⁺) in ethanol to form octahedral or square-planar complexes .
  • Characterization :
    • UV-Vis: d-d transitions (e.g., Cu²⁺ complexes show λₘₐₓ at 600–650 nm) .
    • Conductivity: Confirm 1:2 (metal:ligand) stoichiometry via molar conductance (80–120 S cm²/mol) .
  • Applications : Enhanced antimicrobial activity in Cu(II) complexes (MIC = 6.25 µg/mL vs. 25 µg/mL for ligand alone) .

Q. How can computational methods predict electronic properties and reactivity?

Methodological Answer:

  • DFT Calculations : Use Gaussian 09 with B3LYP/6-311G(d,p) basis set to:
    • Optimize geometry and calculate HOMO/LUMO energies (e.g., HOMO = −5.8 eV, LUMO = −1.9 eV).
    • Map electrostatic potential (ESP) to identify nucleophilic/electrophilic sites .
  • ADME Prediction : SwissADME predicts moderate bioavailability (TPSA = 85 Ų, logP = 2.1) .

Q. How do bioactivities compare across structurally related derivatives?

Methodological Answer:

  • Comparative Assays :
    • Antimicrobial : Fluorinated analogs show 2-fold higher activity than chlorinated ones (MIC = 12.5 vs. 25 µg/mL) .
    • Anticancer : Allyl-substituted derivatives exhibit lower IC₅₀ (20 µM) vs. methyl-substituted (35 µM) due to enhanced EGFR degradation .
  • Statistical Analysis : ANOVA with post-hoc Tukey test confirms significance (p < 0.05) .

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